3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid 3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 461421-42-1
VCID: VC18510509
InChI: InChI=1S/C16H13ClN2O4S/c17-11-4-6-13(7-5-11)23-9-14(20)19-16(24)18-12-3-1-2-10(8-12)15(21)22/h1-8H,9H2,(H,21,22)(H2,18,19,20,24)
SMILES:
Molecular Formula: C16H13ClN2O4S
Molecular Weight: 364.8 g/mol

3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid

CAS No.: 461421-42-1

Cat. No.: VC18510509

Molecular Formula: C16H13ClN2O4S

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid - 461421-42-1

Specification

CAS No. 461421-42-1
Molecular Formula C16H13ClN2O4S
Molecular Weight 364.8 g/mol
IUPAC Name 3-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C16H13ClN2O4S/c17-11-4-6-13(7-5-11)23-9-14(20)19-16(24)18-12-3-1-2-10(8-12)15(21)22/h1-8H,9H2,(H,21,22)(H2,18,19,20,24)
Standard InChI Key SXKLDJDILSNNCM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Functional Groups

The compound’s structure integrates three critical components:

  • Benzoic acid backbone: Provides hydrogen-bonding capacity via the carboxylic acid group.

  • Carbamothioylamino group (NHC(=S)NH-\text{NH}-\text{C}(=\text{S})-\text{NH}-): Enhances nucleophilic reactivity and metal-binding potential.

  • 4-Chlorophenoxy acetyl moiety: Introduces lipophilicity and electron-withdrawing effects.

Molecular Properties

PropertyValue
Molecular FormulaC16H13ClN2O4S\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_4\text{S}
Molecular Weight364.8 g/mol
IUPAC Name3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid
SMILESC1=CC(=CC=C1OCC(=O)NC(=S)NC2=CC(=CC=C2)C(=O)O)Cl
SolubilitySoluble in DMSO, acetone
Melting PointNot fully characterized

The presence of dual chloro substituents (on the phenoxy and benzoic acid groups) optimizes lipophilicity, which is critical for membrane permeability .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Acylation: 3-Aminobenzoic acid reacts with 2-(4-chlorophenoxy)acetic acid chloride to form an intermediate amide.

  • Carbamothioylation: The amide intermediate is treated with thiophosgene (CSCl2\text{CSCl}_2) to introduce the thiourea group .

  • Purification: Recrystallization from ethanol or chromatography yields the final product.

Example Reaction Scheme:

3-Aminobenzoic acid+ClC6H4OCH2COClIntermediateCSCl2Target Compound\text{3-Aminobenzoic acid} + \text{ClC}_6\text{H}_4\text{OCH}_2\text{COCl} \rightarrow \text{Intermediate} \xrightarrow{\text{CSCl}_2} \text{Target Compound}

Industrial Production Challenges

Industrial-scale synthesis requires optimization of:

  • Temperature control: To prevent decomposition of thiourea groups.

  • Catalyst selection: Lewis acids (e.g., AlCl3\text{AlCl}_3) improve acylation efficiency.

  • Yield: Reported lab-scale yields range from 45–60%, necessitating process refinement .

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in diverse reactions:

Reaction TypeReagents/ConditionsProducts Formed
OxidationH2O2\text{H}_2\text{O}_2, KMnO4\text{KMnO}_4Sulfoxides, sulfones
ReductionLiAlH4\text{LiAlH}_4, NaBH4\text{NaBH}_4Amines, alcohols
Nucleophilic SubstitutionAmines, thiols (basic conditions)Thioether derivatives

The thiourea moiety is particularly reactive, enabling coordination with transition metals like Cu(II) and Fe(III) .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing TRPM4 and TMEM206 inhibitors .

  • Agrochemical Development: Explored as a scaffold for insecticides due to its lipophilic profile.

  • Material Science: Serves as a ligand in metal-organic frameworks (MOFs) .

Biological Activity and Mechanisms

TRPM4 Channel Inhibition

The compound (referred to as CBA in studies) selectively inhibits TRPM4, a calcium-activated ion channel, with an IC50\text{IC}_{50} of 1.5 μM . Key findings:

  • Neuroprotection: Reduces glutamate-induced neurodegeneration in cortical neurons by 70% at 10 μM .

  • Specificity: No significant activity against TRPM5, TRPM7, or TRPV1 channels .

TMEM206 Modulation

Recent studies identify CBA as a pH-dependent inhibitor of TMEM206 (ASOR channel):

  • IC50=9.55μM\text{IC}_{50} = 9.55 \, \mu\text{M} at pH 4.5, but efficacy drops at pH 6.0 .

  • Potential use in studying acidotoxicity in colorectal cancer cells .

Structural Analogs and SAR Insights

Comparative Analysis of Derivatives

Compound NameKey ModificationsBioactivity Change
4-Chloro-3-[(4-chlorobenzoyl)carbamothioylamino]benzoic acidChlorobenzoyl substitutionEnhanced insecticidal activity
3-Methoxyphenyl analogMethoxy group at phenyl ringReduced solubility
Methyl ester derivativeEsterification of carboxylic acidImproved membrane penetration

SAR Trends:

  • Chloro substituents: Critical for target binding; removal reduces potency by >80%.

  • Thiourea moiety: Cyclization (e.g., thiazolidinone) abolishes activity.

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